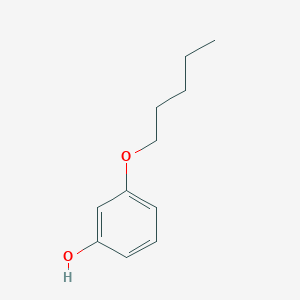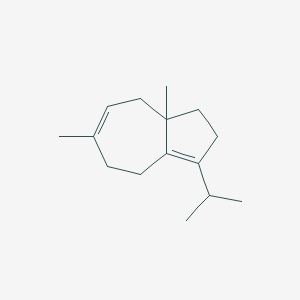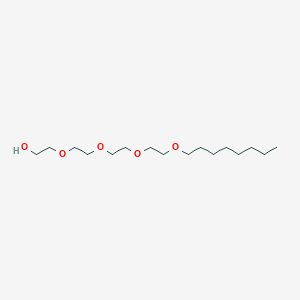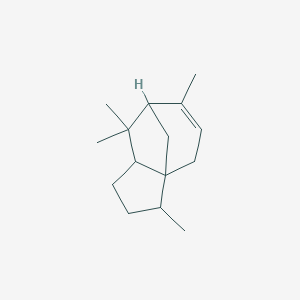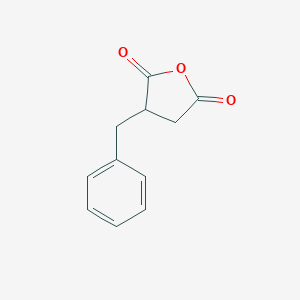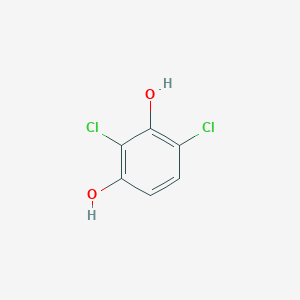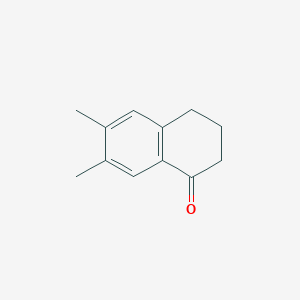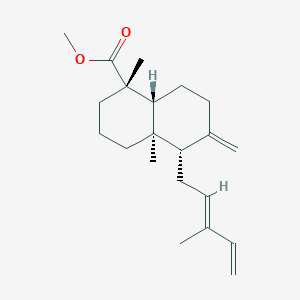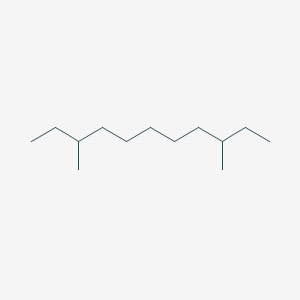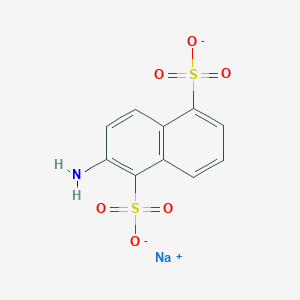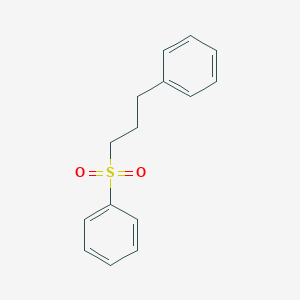
Phenyl 3-phenylpropyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-phenylpropyl sulfone, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a sulfone derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Phenyl 3-phenylpropyl sulfone is not fully understood, but it is believed to act by inhibiting enzymes involved in bacterial and fungal growth. Phenyl 3-phenylpropyl sulfone has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In cancer treatment, Phenyl 3-phenylpropyl sulfone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Phenyl 3-phenylpropyl sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Phenyl 3-phenylpropyl sulfone has also been shown to reduce bacterial and fungal growth in vitro. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Phenyl 3-phenylpropyl sulfone is also stable under various conditions and can be stored for extended periods. However, there are some limitations to using Phenyl 3-phenylpropyl sulfone in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for Phenyl 3-phenylpropyl sulfone research. One area of interest is the development of new synthesis methods to improve the yield and purity of Phenyl 3-phenylpropyl sulfone. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl 3-phenylpropyl sulfone and its potential applications in cancer treatment. Phenyl 3-phenylpropyl sulfone may also have potential applications in other areas, such as wound healing and drug delivery. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in these areas.
Conclusion:
In conclusion, Phenyl 3-phenylpropyl sulfone is a sulfone derivative that has gained significant attention in the scientific community due to its various applications. It has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments, but there are also some limitations to using it in certain experiments. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in various areas of scientific research.
Méthodes De Synthèse
Phenyl 3-phenylpropyl sulfone can be synthesized through different methods, including the reaction of benzene with 3-phenylpropyl chloride and sodium sulfite, or the reaction of benzene with 3-phenylpropyl thiol and sulfuric acid. The synthesis of Phenyl 3-phenylpropyl sulfone can also be achieved through the reaction of benzene with 3-phenylpropyl sulfinic acid and hydrogen peroxide. These methods have been optimized to obtain high yields and purity of Phenyl 3-phenylpropyl sulfone.
Applications De Recherche Scientifique
Phenyl 3-phenylpropyl sulfone has been extensively studied for its various applications in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Phenyl 3-phenylpropyl sulfone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, Phenyl 3-phenylpropyl sulfone has been used as a reagent in organic chemistry and as a solvent in the synthesis of polymers.
Propriétés
Numéro CAS |
17494-61-0 |
|---|---|
Nom du produit |
Phenyl 3-phenylpropyl sulfone |
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)propylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
Clé InChI |
CQWZXJPKOFUKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Autres numéros CAS |
17494-61-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



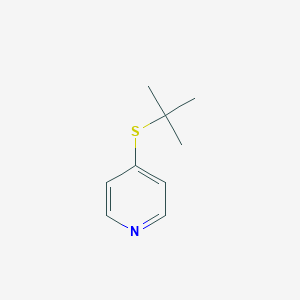
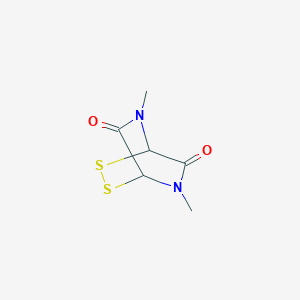
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
